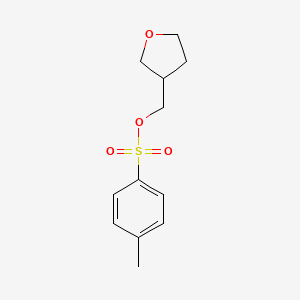

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-63-3 | |

| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, a crucial reactive intermediate in medicinal chemistry and organic synthesis. The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the causality behind critical process parameters. The synthesis is presented as a two-stage process: the preparation of the key precursor, (tetrahydrofuran-3-yl)methanol, followed by its subsequent tosylation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Introduction and Strategic Overview

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a valuable building block in synthetic organic chemistry. Its utility stems from the presence of the 4-methylbenzenesulfonate (tosylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile introduction of the tetrahydrofuran-3-yl)methyl moiety into more complex molecular architectures, a common structural motif in various pharmaceutically active compounds.

The synthesis is logically approached via a two-step sequence starting from commercially available precursors. The core strategy involves the formation of the primary alcohol, (tetrahydrofuran-3-yl)methanol, which is then activated by conversion to its corresponding tosylate ester.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection to the precursor alcohol and the tosylating agent.

Caption: Retrosynthetic path for the target molecule.

Synthesis of Key Precursor: (Tetrahydrofuran-3-yl)methanol

The initial and critical phase of the synthesis is the preparation of the alcohol precursor, (tetrahydrofuran-3-yl)methanol. While several routes exist, a common and effective method involves the reduction of tetrahydrofuran-3-carboxylic acid or its corresponding esters.

Principle of the Reaction

The conversion of a carboxylic acid or ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity, which allows the reduction to proceed under mild conditions and with excellent yields. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation during aqueous workup.

Experimental Protocol: Reduction of Tetrahydrofuran-3-carboxylic acid

Disclaimer: This protocol involves highly reactive reagents. All operations must be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Deionized Water

-

15% w/v aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: Dissolve tetrahydrofuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a granular, easily filterable form.

-

Isolation: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil, (tetrahydrofuran-3-yl)methanol, can be purified further by vacuum distillation if necessary. A representative synthesis is described in the literature[1].

Core Synthesis: Tosylation of (Tetrahydrofuran-3-yl)methanol

The pivotal step is the conversion of the primary alcohol into the target tosylate. This reaction transforms the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group, thereby activating the molecule for subsequent nucleophilic displacement reactions.

Mechanism and Scientific Rationale

The tosylation of an alcohol proceeds via a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

The role of the base is twofold:

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions.[3]

-

Catalyst: Pyridine can act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the alcohol.

Crucially, this reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the process.[4]

Caption: Simplified reaction pathway for tosylation.

Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Materials:

-

(Tetrahydrofuran-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (1.5 equivalents) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents). The portion-wise addition helps to control the exotherm of the reaction.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting alcohol.

-

Workup - Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

Workflow Visualization

Caption: Experimental workflow for the tosylation reaction.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄S | PubChem[6] |

| Molecular Weight | 256.32 g/mol | PubChem[6] |

| Appearance | Expected to be a white to off-white solid or a colorless oil | General observation |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, THF) | General observation |

Spectroscopic Analysis

-

¹H NMR: Expected signals would include aromatic protons from the tosyl group (two doublets in the ~7.3-7.8 ppm range), a singlet for the methyl group on the tosyl ring (~2.4 ppm), and multiplets corresponding to the protons of the (tetrahydrofuran-3-yl)methyl moiety.

-

¹³C NMR: Characteristic peaks for the aromatic carbons, the methyl carbon of the tosyl group, and the carbons of the tetrahydrofuran ring and the adjacent methylene group.

-

FT-IR (Infrared Spectroscopy): Strong characteristic absorption bands for the sulfonate group (S=O stretches) are expected around 1350 cm⁻¹ and 1170 cm⁻¹.

Safety and Handling

Reagent Hazards:

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes skin and eye irritation. Handle in a fume hood with appropriate PPE.

-

Pyridine/Triethylamine: Flammable, toxic, and irritant.

-

Lithium aluminum hydride (LiAlH₄): Highly reactive with water, releasing flammable hydrogen gas. Handle under strictly anhydrous conditions.

Product Hazards:

-

While specific data for the target molecule is limited, analogous tosylates are generally classified as irritants. Standard laboratory safety protocols should be followed.

Storage:

-

The product should be stored in a cool, dry, well-ventilated area, away from moisture, under an inert atmosphere to prevent hydrolysis of the tosylate group.

Conclusion

This guide outlines a reliable and well-precedented two-stage synthesis for (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate. The methodology leverages fundamental organic transformations, including hydride reduction and alcohol tosylation. By understanding the rationale behind each step—from the choice of reducing agent to the function of the base in the tosylation reaction—researchers can confidently execute this synthesis. The resulting product is a versatile intermediate, primed for use in the development of novel chemical entities and pharmaceutical agents.

References

- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- Tetrahydrofuran synthesis. Organic Chemistry Portal. (n.d.).

- Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). (n.d.).

- (S)-(Tetrahydrofuran-2-yl)methanol. Benchchem. (n.d.).

- (R)

- Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.

- Reactions of Alcohols. Chemistry LibreTexts. (2024).

- Tosylates And Mesyl

- Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron. (2007).

- Alcohol Tosyl

- (R)

- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. (n.d.).

- Mesylates and Tosylates with Practice Problems. Chemistry Steps. (n.d.).

- (3R)

- Method for purifying tetrahydrofuran by distillation.

- Method for purifying tetrahydrofuran. PubChem. (n.d.).

- Tetrahydrofuran-3-yl 4-methylbenzenesulfon

Sources

- 1. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 [quickcompany.in]

- 6. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Conversion of Tetrahydrofuran Methanol Derivatives to Tosylates: An In-depth Technical Guide

Abstract

The conversion of the hydroxyl group in tetrahydrofuran methanol derivatives into a tosylate is a pivotal transformation in medicinal chemistry and drug development. This process replaces a poor leaving group (hydroxyl) with an excellent one (tosylate), thereby activating the molecule for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis of tosylates from tetrahydrofuran methanol derivatives, grounded in mechanistic principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to master this critical synthetic step.

Introduction: The Strategic Importance of Tosylation

In the landscape of organic synthesis, the ability to selectively and efficiently modify functional groups is paramount. Alcohols, while versatile, are often unreactive in nucleophilic substitution reactions due to the poor leaving group nature of the hydroxide ion (HO-)[1]. The tosylation of alcohols, specifically those containing a tetrahydrofuran (THF) moiety, addresses this challenge by converting the hydroxyl group into a p-toluenesulfonate, or tosylate, ester. This transformation is of significant interest in the synthesis of complex pharmaceutical intermediates, where the chiral pool of tetrahydrofuran methanol derivatives serves as a valuable starting point.

The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group, making it a weak base[2]. This inherent stability facilitates its displacement by a wide range of nucleophiles, opening the door to the synthesis of diverse molecular architectures. The tosylation reaction itself is advantageous as it proceeds with retention of configuration at the carbon bearing the hydroxyl group, as the C-O bond is not broken during the reaction[1].

This guide will delve into the mechanistic underpinnings of the tosylation reaction, provide detailed and validated experimental protocols, discuss critical process parameters, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: The "Why" Behind the Synthesis

The tosylation of an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of TsCl. A base, typically an amine such as pyridine or triethylamine, is crucial for the reaction to proceed efficiently.

The role of the base is twofold:

-

To neutralize the hydrochloric acid (HCl) byproduct: The reaction of the alcohol with TsCl generates one equivalent of HCl. The amine base scavenges this acid, preventing it from protonating the starting alcohol or the product and avoiding potential side reactions.

-

To act as a nucleophilic catalyst (in some cases): While pyridine can act as a nucleophilic catalyst, more potent catalysts like 4-(dimethylamino)pyridine (DMAP) are often added in catalytic amounts to accelerate the reaction, especially for sterically hindered alcohols. DMAP reacts with TsCl to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the alcohol.

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of alcohol tosylation.

Core Experimental Protocols

The successful preparation of tosylates from tetrahydrofuran methanol derivatives hinges on meticulous experimental technique and an understanding of the roles of each reagent and condition. Below are two field-proven protocols, one a general method and the other tailored for substrates that may be less reactive.

Protocol 1: Standard Tosylation of (Tetrahydrofuran-2-yl)methanol

This protocol is a robust starting point for the tosylation of primary alcohols like (tetrahydrofuran-2-yl)methanol.

Materials and Reagents:

-

(Tetrahydrofuran-2-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Experimental Workflow:

Caption: Standard tosylation workflow.

Step-by-Step Methodology:

-

To a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0 °C for 2 to 4 hours. If thin-layer chromatography (TLC) analysis indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours[3].

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate[3].

-

If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Tosylation of Sterically Hindered or Less Reactive Tetrahydrofuran Methanol Derivatives

For secondary alcohols or electronically deactivated primary alcohols, a more robust method may be required to achieve high conversion. The use of a stronger base to generate the alkoxide in situ or the addition of a nucleophilic catalyst can be beneficial.

Key Modifications and Rationale:

-

Use of Sodium Hydride (NaH): For less reactive alcohols, pre-treatment with a strong, non-nucleophilic base like NaH in an ethereal solvent like THF can quantitatively generate the alkoxide. This highly nucleophilic alkoxide then readily reacts with the tosylating agent.

-

Use of 4-(Dimethylamino)pyridine (DMAP): As a highly effective nucleophilic catalyst, DMAP can significantly accelerate the rate of tosylation. It is typically used in catalytic amounts (0.1-0.2 eq.).

-

Tosyl Anhydride (Ts2O): In some cases, p-toluenesulfonic anhydride can be used in place of TsCl. It is a more reactive tosylating agent but also more sensitive to moisture.

Experimental Workflow for NaH-mediated Tosylation:

Caption: Workflow for NaH-mediated tosylation.

Critical Parameters and Optimization

The efficiency and success of the tosylation reaction are governed by several key parameters. Understanding and controlling these variables is crucial for achieving high yields and purity.

| Parameter | Recommended Range/Condition | Rationale and Field Insights |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | DCM is often the solvent of choice due to its inertness and ability to dissolve both the starting materials and reagents[3]. THF is also a suitable solvent, particularly when using NaH[4]. Toluene can be used, especially in larger-scale preparations[3][5]. The solvent must be anhydrous to prevent hydrolysis of TsCl. |

| Base | Pyridine, Triethylamine (Et3N), N-Methylmorpholine (NMM) | Pyridine and Et3N are standard choices. Et3N is a stronger base but can sometimes lead to the formation of quaternary ammonium salts as byproducts with primary tosylates[6]. NMM is a good alternative, particularly in large-scale synthesis. |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and minimize side reactions[3]. For less reactive alcohols, allowing the reaction to warm to room temperature may be necessary to drive it to completion. |

| Stoichiometry | TsCl (1.1-1.5 eq.), Base (1.5-2.0 eq.) | A slight excess of TsCl ensures complete conversion of the alcohol[3]. A greater excess of the base is used to effectively neutralize the HCl byproduct. |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) | DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for hindered alcohols. |

Troubleshooting and Side Reactions

While tosylation is a generally reliable reaction, several potential issues and side reactions can arise.

-

Incomplete Reaction: This is often due to insufficiently reactive starting materials or non-optimal reaction conditions. Consider increasing the reaction time or temperature, or employing a more robust protocol such as the NaH-mediated method. The purity of TsCl is also critical; it should be recrystallized if it is old or discolored[7].

-

Formation of Alkyl Chloride: In some cases, the tosylate product can undergo in situ nucleophilic substitution by the chloride ion generated from TsCl, leading to the formation of the corresponding alkyl chloride. This is more likely to occur at higher temperatures or with substrates that can form stable carbocations[8][9]. Using p-toluenesulfonic anhydride instead of TsCl can circumvent this issue.

-

Elimination Reactions: For secondary alcohols, elimination to form an alkene can be a competing side reaction, especially if the reaction is heated or a sterically hindered base is used.

Conclusion

The preparation of tosylates from tetrahydrofuran methanol derivatives is a cornerstone synthetic transformation that empowers chemists to unlock a vast array of subsequent chemical modifications. A thorough understanding of the underlying mechanism, coupled with the selection of appropriate reagents and meticulous control of reaction parameters, is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and successfully implement this critical reaction in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics.

References

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]

-

Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]

-

NESACS. (n.d.). Summer Scholar Report. Retrieved from [Link]

- Patents Google. (2016, February 11). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- Patents Google. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.

-

Study.com. (n.d.). When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... Retrieved from [Link]

-

Filo. (2023, November 4). When primary alcohol is treated with p-toluenesulfonyl chloride at room t... Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. nesacs.org [nesacs.org]

- 5. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 [quickcompany.in]

- 6. CN103012332A - Method for separating waste solvent of tetrahydrofuran-methanol-water through rectification with packed tower - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

(tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate CAS number

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl) 4-Methylbenzenesulfonate: Synthesis, Properties, and Applications in Drug Development

Introduction

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate, commonly referred to as (tetrahydrofuran-3-yl) tosylate, is a pivotal chemical intermediate in the landscape of modern organic and medicinal chemistry. Its significance lies not in its direct therapeutic effect, but in its role as a versatile building block, enabling the efficient and stereocontrolled synthesis of complex molecular architectures. At its core, this compound is the product of a tosylation reaction, a fundamental strategy to convert a chemically stubborn alcohol group into an excellent leaving group—the tosylate.[1][2] This transformation unlocks a vast potential for nucleophilic substitution reactions, making it an indispensable tool for researchers and drug development professionals in the construction of novel pharmaceutical agents.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly highlighting its role in the development of innovative therapeutics.

Chemical Identity and Physicochemical Properties

The identity and key properties of (tetrahydrofuran-3-yl) 4-methylbenzenesulfonate are crucial for its handling, application, and characterization. The compound exists as a racemic mixture and as individual enantiomers, with the (R)-enantiomer being frequently cited in synthetic literature.

| Identifier | Value |

| IUPAC Name | oxolan-3-yl 4-methylbenzenesulfonate[3] |

| Synonyms | (Tetrahydrofuran-3-yl) tosylate, 3-Tosyloxytetrahydrofuran[3] |

| CAS Number | 112052-11-6 (Racemic)[3], 219823-47-9 ((R)-enantiomer)[4][5][6][7] |

| Molecular Formula | C₁₁H₁₄O₄S[3][4] |

| Molecular Weight | 242.29 g/mol [3][4] |

| Appearance | White to light yellow powder or crystal[5] |

| Melting Point | 38.0 to 42.0 °C ((R)-enantiomer)[5] |

| Storage | Refrigerated (0-10°C), sealed in dry conditions, under inert gas[5][6][7] |

The Chemistry of Tosylation: Synthesis of (Tetrahydrofuran-3-yl) 4-Methylbenzenesulfonate

The Strategic Importance of Tosylation

In organic synthesis, the hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making the hydroxide ion (HO⁻) a strong base.[1] Direct nucleophilic substitution on an alcohol is therefore challenging and often requires harsh, strongly acidic conditions.[1][8]

Tosylation provides an elegant solution. By reacting the alcohol (in this case, tetrahydrofuran-3-ol) with p-toluenesulfonyl chloride (TsCl), the hydroxyl group is converted into a tosylate ester (-OTs).[1][8] The resulting tosylate anion is an exceptionally stable and therefore excellent leaving group. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic benzene ring.[2][9] The conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, underscoring the stability of the tosylate anion.[2] This conversion dramatically enhances the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack under mild conditions. A critical advantage of this method is that the tosylation reaction proceeds with retention of the original alcohol's stereochemistry.[1][9]

Synthesis Workflow and Mechanism

The synthesis is typically achieved by reacting tetrahydrofuran-3-ol with p-toluenesulfonyl chloride in the presence of a base. The base, often a tertiary amine like pyridine, N-methylmorpholine, or an inorganic base such as potassium carbonate, plays the crucial role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[10][11][12]

Caption: General workflow for the synthesis of (tetrahydrofuran-3-yl) tosylate.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods.[10][11][13]

-

Preparation : To a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, add tetrahydrofuran-3-ol (1.0 eq.) and a suitable anhydrous aprotic solvent, such as dichloromethane or toluene.

-

Cooling : Stir the solution and cool the flask to 0°C using an ice bath.

-

Base Addition : Sequentially add a base, such as N-methylmorpholine (1.5 eq.) or pyridine. For some procedures, a catalyst like 1-methylimidazole (0.5 eq.) may also be added to accelerate the reaction.[10]

-

Tosylation : Add p-toluenesulfonyl chloride (TsCl) (1.3 - 1.5 eq.) portion-wise to the stirred solution, ensuring the internal temperature remains low.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-20 hours) until completion.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Purification : Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation : The crude product can be further purified by recrystallization or column chromatography to yield the pure (tetrahydrofuran-3-yl) 4-methylbenzenesulfonate.

Applications in Drug Development & Organic Synthesis

Core Functionality: A Versatile Electrophile for S_{N}2 Reactions

The primary utility of (tetrahydrofuran-3-yl) tosylate is to serve as a potent electrophile in nucleophilic substitution reactions, most commonly proceeding via an S_{N}2 mechanism.[2] This allows for the precise and stereospecific introduction of the tetrahydrofuran-3-yl moiety into a target molecule by displacing the tosylate group with a wide variety of nucleophiles.

Caption: S_{N}2 reaction of (tetrahydrofuran-3-yl) tosylate with a nucleophile.

Key Applications in Pharmaceutical Synthesis

The chiral tetrahydrofuran motif is a valuable structural component found in numerous biologically active compounds. (Tetrahydrofuran-3-yl) tosylate serves as a key starting material or intermediate in their synthesis.

-

KRAS Inhibitors : The (R)-enantiomer, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, has been utilized in the synthesis of potent and selective SOS1-KRAS interaction inhibitors, such as BI-3406, which represent a promising therapeutic strategy for cancers driven by KRAS mutations.[5]

-

Empagliflozin Intermediate : The compound is a documented intermediate in improved processes for synthesizing Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6][11]

-

General Pharmaceutical Scaffolding : It is broadly used to prepare various pharmaceutically active compounds where the tetrahydrofuran ring is crucial for binding to biological targets, improving pharmacokinetic properties, or acting as a chiral scaffold.[10]

-

Analytical Standards : In addition to synthesis, this compound is used for analytical method development, routine quality control, and as an impurity reference standard in the manufacturing of related active pharmaceutical ingredients (APIs).[14]

Safety and Handling

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate requires careful handling due to its potential hazards.

-

GHS Hazards : The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][6]

-

Handling Precautions : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage Conditions : The compound is sensitive to moisture and heat.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated, dry environment to prevent degradation.[5][6]

Conclusion

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate is a testament to the power of fundamental organic transformations in advancing drug discovery. By converting a poor leaving group into an excellent one, it provides a reliable and versatile platform for introducing the valuable tetrahydrofuran moiety into complex molecules. Its application in the synthesis of cutting-edge cancer therapies and established diabetes medications underscores its importance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for the successful development of the next generation of pharmaceuticals.

References

- Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

PubChem. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

-

IP.com. (2019). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. [Link]

-

PubChem. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. [Link]

-

YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]

-

Kazemi, F., & Kiasat, A. R. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63(22), 5083-5087. [Link]

-

Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. bldpharm.com [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 11. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the Formation of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

This guide provides a comprehensive overview of the synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a discussion of the critical parameters governing the successful formation of the target compound.

Introduction: The Significance of Tosylates in Organic Synthesis

Alcohols are ubiquitous functional groups in organic molecules. However, the hydroxyl (-OH) group is a notoriously poor leaving group in nucleophilic substitution reactions due to its strong basicity. The conversion of alcohols to sulfonate esters, such as tosylates, is a fundamental and widely employed strategy to transform the hydroxyl moiety into an excellent leaving group.[1] The resulting tosylate, this compound, possesses a resonance-stabilized sulfonate anion, which is a very weak base and therefore a highly effective leaving group, readily displaced by a wide range of nucleophiles. This activation opens the door to a plethora of subsequent chemical transformations, making this class of compounds invaluable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

The subject of this guide, this compound, is synthesized from tetrahydrofuran-3-methanol and p-toluenesulfonyl chloride (TsCl). The tetrahydrofuran motif is a common structural feature in many natural products and drug molecules, and the ability to functionalize this ring system via its hydroxyl-containing side chain is of significant synthetic interest.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound proceeds via a nucleophilic attack of the primary alcohol, tetrahydrofuran-3-methanol, on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which plays a dual role in the reaction.

Standard Tosylation Mechanism

The generally accepted mechanism for the tosylation of an alcohol is as follows:

-

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the formation of an oxonium ion intermediate and the displacement of the chloride ion.[1][2]

-

Deprotonation: A base, typically pyridine or triethylamine, deprotonates the oxonium ion intermediate. This step neutralizes the positive charge on the oxygen atom and generates the final tosylate ester product, along with the protonated base (e.g., pyridinium chloride).[2]

This direct pathway is illustrated in the following diagram:

Caption: Standard mechanism of alcohol tosylation.

The Catalytic Role of Pyridine

While the above mechanism is a valid representation, it is now widely understood that pyridine often acts as more than just a simple base. Pyridine can function as a nucleophilic catalyst, leading to a more reactive tosylating agent.[3][4]

-

Formation of the N-Tosylpyridinium Ion: Pyridine, being a better nucleophile than the alcohol, can first attack the p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium ion.

-

Reaction with the Alcohol: This activated intermediate is then readily attacked by the less nucleophilic alcohol, leading to the formation of the tosylate ester and the regeneration of pyridine. The regenerated pyridine can then act as the base to neutralize the protonated alcohol.

This catalytic cycle significantly enhances the rate of the reaction.

Caption: Catalytic role of pyridine in tosylation.

Experimental Protocol

The following protocol is adapted from established procedures for the tosylation of similar alcohols and provides a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Tetrahydrofuran-3-methanol | C₅H₁₀O₂ | 102.13 | 10.2 g (0.1 mol) | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g (0.11 mol) | 1.1 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 15.8 mL (0.2 mol) | 2.0 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tetrahydrofuran-3-methanol (10.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagents: While stirring, add anhydrous pyridine (15.8 mL, 0.2 mol) to the solution. Then, add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting alcohol), slowly add 100 mL of cold water to the flask to quench the reaction.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Causality and Self-Validation in the Protocol

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial. p-Toluenesulfonyl chloride is sensitive to moisture and will readily hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction, thus lowering the yield.

-

Temperature Control: The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Stoichiometry: A slight excess of p-toluenesulfonyl chloride is used to ensure complete conversion of the starting alcohol. A larger excess of pyridine is used to effectively neutralize the HCl generated and to act as a catalyst.

-

Work-up Rationale: The acidic wash (1 M HCl) is essential to remove the basic pyridine from the organic layer by forming the water-soluble pyridinium hydrochloride salt. The subsequent basic wash (NaHCO₃) neutralizes any remaining acid. The brine wash helps to remove any residual water from the organic layer before the final drying step.

-

Monitoring by TLC: Thin Layer Chromatography is a critical in-process control that allows for the real-time monitoring of the reaction's progress. This ensures that the reaction is stopped at the optimal time, preventing the formation of byproducts from prolonged reaction times or incomplete conversion.

Conclusion

The synthesis of this compound is a robust and well-understood transformation that exemplifies the importance of converting alcohols into better leaving groups. By understanding the underlying mechanistic principles, particularly the dual role of pyridine, and by adhering to a carefully designed and validated experimental protocol, researchers can reliably and efficiently produce this valuable synthetic intermediate. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.

- Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Organic Syntheses. n-DODECYL (LAURYL) p-TOLUENESULFONATE. [Link]

- Google Patents. (2010).

-

IP.com. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Abstract

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, a key tosylated intermediate, is of significant interest to the pharmaceutical industry, particularly in the synthesis of advanced therapeutic agents. Its stereospecific forms are crucial building blocks for complex molecules, including the SGLT2 inhibitor Empagliflozin.[1] This guide provides an in-depth technical analysis of the spectral characteristics required for the unambiguous identification and quality assessment of this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of spectroscopic interpretation. Furthermore, this document details a representative synthetic protocol and outlines the causality behind key experimental choices, offering a holistic resource for researchers, chemists, and quality control professionals in drug development.

Introduction and Strategic Importance

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a versatile organic compound primarily utilized as a leaving group precursor in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds at the C-3 position of the tetrahydrofuran ring. This reactivity is harnessed in multi-step syntheses of high-value pharmaceutical compounds.[2]

The compound exists as a racemic mixture and as individual enantiomers, the (R)- and (S)-forms, which are critical for stereoselective synthesis.[3][4] The correct identification and confirmation of stereochemistry are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide focuses on the analytical techniques that form the bedrock of its characterization.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₄S | [3][4][5][6][7] |

| Molecular Weight | 242.29 g/mol | [3][4][5][6][7] |

| Monoisotopic Mass | 242.06128010 Da | [3][4][5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 38.0 to 42.0 °C ((R)-isomer) | [2] |

| CAS Number (R)-isomer | 219823-47-9 | [2][3][6] |

| CAS Number (S)-isomer | 112052-11-6 | [4] |

| CAS Number (Racemic) | 13694-84-3, 112052-11-6 | [5] |

Synthesis and Purification Protocol: A Mechanistic Approach

The synthesis of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is typically achieved via the tosylation of 3-hydroxytetrahydrofuran. The choice of reagents and conditions is critical for achieving high yield and purity while preventing side reactions.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established industrial processes.

-

Reaction Setup: To a stirred solution of 3-hydroxytetrahydrofuran in an appropriate inert solvent (e.g., tetrahydrofuran, toluene), add a suitable inorganic base such as potassium hydroxide or sodium carbonate at 0-5 °C. The use of an inorganic base is a cost-effective and efficient choice for scavenging the HCl byproduct of the reaction, driving the equilibrium towards the product. An inert solvent is chosen to prevent participation in the reaction.

-

Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C. The slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of undesired byproducts.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Aqueous Workup: Upon completion, cool the reaction mixture and quench with water. This step dissolves the inorganic salts and any remaining base.

-

Extraction: Extract the aqueous layer with a water-immiscible organic solvent, such as chloroform or ethyl acetate. The product, being significantly more nonpolar than the starting material, will preferentially partition into the organic phase.

-

Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove bulk water. This self-validating washing sequence ensures the removal of ionic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by recrystallization from a suitable solvent system, such as isopropyl alcohol/hexanes, to yield the final product as a crystalline solid.

Spectroscopic Characterization: A Predictive Analysis

While access to primary spectral data is often restricted, a robust structural confirmation can be achieved through a predictive analysis based on the known molecular architecture. This approach is fundamental for any scientist synthesizing or receiving a new batch of the compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is the most powerful tool for initial structural verification. Each unique proton environment will give rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration.

Table 2: Predicted ¹H NMR Spectral Data

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a (Ar-CH₃ ) | ~ 2.45 | Singlet (s) | 3H | Aromatic methyl group, singlet due to no adjacent protons. |

| b (Ar-H ) | ~ 7.35 | Doublet (d) | 2H | Aromatic protons ortho to the methyl group. |

| c (Ar-H ) | ~ 7.80 | Doublet (d) | 2H | Aromatic protons ortho to the sulfonyl group, deshielded by the electron-withdrawing S=O bonds. |

| d (THF-CH -O) | ~ 5.10 | Multiplet (m) | 1H | Chiral proton directly attached to the oxygen of the tosylate ester, highly deshielded. |

| e, f (THF-CH₂ -O) | ~ 3.70 - 3.95 | Multiplet (m) | 4H | Diastereotopic protons of the tetrahydrofuran ring adjacent to the ether oxygen. |

| g (THF-CH₂ ) | ~ 2.05 - 2.25 | Multiplet (m) | 2H | Protons on the C4 position of the tetrahydrofuran ring. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| Ar-C H₃ | ~ 21.7 | Aromatic methyl carbon. |

| THF-C 4 | ~ 32.0 | Aliphatic carbon in the THF ring. |

| THF-C 2, C 5 | ~ 67.0 - 70.0 | Aliphatic carbons adjacent to the ether oxygen. |

| THF-C 3 | ~ 80.0 | Chiral carbon bearing the tosylate ester, significantly deshielded. |

| Ar-C (ortho to CH₃) | ~ 127.8 | Aromatic carbons. |

| Ar-C (ortho to SO₂) | ~ 129.9 | Aromatic carbons. |

| Ar-C -SO₂ | ~ 134.0 | Quaternary aromatic carbon attached to the sulfonyl group. |

| Ar-C -CH₃ | ~ 145.0 | Quaternary aromatic carbon attached to the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the sulfonyl and ether groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3070 - 3030 | Aromatic C-H | Stretch |

| ~ 2980 - 2850 | Aliphatic C-H | Stretch |

| ~ 1600, 1495 | Aromatic C=C | Stretch |

| ~ 1360 | S=O | Asymmetric Stretch |

| ~ 1175 | S=O | Symmetric Stretch |

| ~ 1100 | C-O | Ether Stretch |

| ~ 950 | S-O-C | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Expected Molecular Ion (M⁺): For the exact mass of 242.0613, a high-resolution mass spectrometer should detect a molecular ion peak at m/z ≈ 242.06.

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. The most probable cleavages are the loss of the tosyl radical or the entire tosyloxy group, and fragmentation of the tetrahydrofuran ring.

Caption: Predicted key fragmentation pathways in ESI-MS.

Conclusion

The analytical characterization of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a critical step in its use as a pharmaceutical intermediate. This guide has established a robust framework for its identification and quality control through a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided synthetic protocol, grounded in mechanistic reasoning, offers a reliable pathway to its preparation. For any researcher or organization involved in the synthesis or application of this compound, the spectral fingerprints detailed herein serve as an essential benchmark for verifying structural integrity, ensuring purity, and ultimately contributing to the successful development of novel therapeutics.

References

-

PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzene sulfonate.

-

Cheminspire. (n.d.). (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

- 1. (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 219823-47-9 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 2. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester: A Key Pharmaceutical Intermediate

Introduction: Unveiling a Versatile Building Block

In the intricate world of pharmaceutical synthesis, the success of multi-step drug manufacturing often hinges on the reliability and versatility of key intermediates. Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as (tetrahydrofuran-3-yl)methyl tosylate, has emerged as a pivotal building block, prized for its ability to facilitate the construction of complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of modern therapeutics.

At its core, the utility of this ester lies in the exceptional leaving group ability of the tosylate moiety. The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is a stable anion, making it readily displaced by a wide range of nucleophiles. This predictable reactivity allows for the precise and efficient introduction of the tetrahydrofuran-3-ylmethyl scaffold into a target molecule, a structural motif present in several active pharmaceutical ingredients (APIs).

This document is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to support the effective application of this indispensable intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is a stable solid at room temperature, with characteristics that make it amenable to typical laboratory and industrial handling.

| Property | Value | Source |

| IUPAC Name | [(3S)-oxolan-3-yl] 4-methylbenzenesulfonate | PubChem[1] |

| Synonyms | (Tetrahydrofuran-3-yl)methyl tosylate, (S)-Toluene-4-sulfonic acid tetrahydrofuran-3-yl ester | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₄S | PubChem[1][2] |

| Molecular Weight | 242.29 g/mol | PubChem[1][2] |

| CAS Number | 21450-45-7 (racemic), 112052-11-6 ((S)-enantiomer) | PubChem[1][3] |

| Appearance | White to off-white solid/powder | Internal Expertise |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |

The structure of the molecule is key to its function. It consists of a central tetrahydrofuran ring, a flexible five-membered cyclic ether, linked via a methylene bridge to a tosylate group.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing: A Tale of Two Moieties

The synthesis of the title compound is a classic example of esterification, specifically tosylation. The process involves the reaction of the precursor alcohol, (tetrahydrofuran-3-yl)methanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The Core Reaction: Tosylation

The tosylation reaction proceeds via nucleophilic attack of the primary alcohol onto the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) or toluene are commonly used as they are relatively inert and effectively dissolve the reactants.

-

Base: Pyridine or N-methylmorpholine are often preferred.[5] Their role is not just to scavenge the HCl byproduct but also to potentially act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

-

Temperature: The reaction is typically initiated at a low temperature (0-5°C) during the addition of TsCl to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

Synthesis of the Precursor: (Tetrahydrofuran-3-yl)methanol

The quality of the final tosylate is directly dependent on the purity of the starting alcohol, (tetrahydrofuran-3-yl)methanol. This precursor can be synthesized through various routes, including the reduction of tetrahydrofuran-3-carboxylic acid or its esters. A common industrial method involves the chiral resolution of racemic (±)-tetrahydrofuran-3-methanol to obtain the desired enantiomer, for instance, the S-(+) form, which is crucial for the synthesis of certain chiral drugs.[6]

Workflow and Protocol for Synthesis

The following diagram and protocol outline a robust and self-validating system for the laboratory-scale synthesis of the title compound.

Caption: A typical laboratory workflow for synthesis and purification.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of (tetrahydrofuran-3-yl)methanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 vol) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5°C using an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

-

Work-up: Cool the reaction mixture again to 0-5°C and slowly quench by adding 1M HCl (aq) until the pH is acidic (~2). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mechanism of Action and Pharmaceutical Applications

The primary function of this compound in pharmaceutical synthesis is to serve as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group because its negative charge is delocalized and stabilized by the electron-withdrawing sulfonyl group and the aromatic ring.

The Sₙ2 Reaction Mechanism

In a typical application, a nucleophile (Nu⁻) attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate anion in a concerted Sₙ2 (bimolecular nucleophilic substitution) mechanism. This reaction proceeds with an inversion of stereochemistry at the reaction center if it is chiral.

Caption: Generalized mechanism of nucleophilic substitution.

Case Study: Intermediate in Posaconazole Synthesis

A prominent example of its application is in the synthesis of the triazole antifungal agent, Posaconazole.[7] The chiral (5R-cis) version of the tosylate is a key intermediate.[7] In the synthesis, this intermediate reacts with a nucleophile, typically a phenoxide, to form a crucial ether linkage, constructing a significant portion of the final drug's complex structure. The use of the tosylate ensures a high-yielding and stereospecific bond formation, which is critical for the efficacy and safety of the final API.

Safety and Handling

Proper handling of this compound and its precursors is essential for laboratory safety.

| Compound | Key Hazards | Recommended Precautions |

| p-Toluenesulfonyl chloride (TsCl) | Corrosive, Lachrymator, Moisture sensitive | Handle in a fume hood, wear gloves, eye protection. Keep container tightly closed. |

| Pyridine | Flammable, Toxic, Harmful if swallowed/inhaled | Use in a well-ventilated area or fume hood. Avoid ignition sources. Wear appropriate PPE. |

| Dichloromethane (DCM) | Suspected carcinogen, Volatile | Handle in a fume hood. Minimize inhalation and skin contact. |

| p-Toluenesulfonic acid | Causes severe skin burns and eye damage[8] | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[9] |

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling any chemical.[8][10]

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed intermediates in streamlining complex organic syntheses. Its predictable reactivity, enabled by the superb leaving group characteristics of the tosylate moiety, provides chemists with a reliable tool for forging critical carbon-heteroatom bonds. Its role in the synthesis of drugs like Posaconazole highlights its importance in modern medicine. As drug discovery continues to explore novel chemical spaces, the demand for versatile and robust building blocks like this tosylate will undoubtedly persist, making it a continued staple in the synthetic chemist's toolbox for the foreseeable future.

References

- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Google Patents.

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

-

p-Toluenesulfonic acid methyl ester | CAS 80-48-8. Chemical-Suppliers.com. Available at: [Link]

-

Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester. BioCrick. Available at: [Link]

-

TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3S)-. Global Substance Registration System (GSRS). Available at: [Link]

- CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. Google Patents.

-

Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Carl ROTH. Available at: [Link]

-

Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron. Available at: [Link]

- CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation. Google Patents.

-

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Toluene-4-sulfonic acid monohydrate. Fisher Scientific. Available at: [Link]

-

Preparation of p-toluenesulfonic acid. PHYWE. Available at: [Link]

-

n-BUTYL p-TOLUENESULFONATE. Organic Syntheses. Available at: [Link]

-

THF application areas and uses. LookChem. Available at: [Link]

-

p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Available at: [Link]

-

p-Toluenesulfonic acid. Wikipedia. Available at: [Link]

-

Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. Patsnap. Available at: [Link]

-

MSDS of (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl). Autech Industry Co.,Ltd. Available at: [Link]

-

(S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. Available at: [Link]

Sources

- 1. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester | CAS:149809-43-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 6. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 7. (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester | 149809-43-8 [chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. merckmillipore.com [merckmillipore.com]

- 10. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Synthesis of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, a valuable intermediate in organic synthesis and drug development. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction

Toluene-4-sulfonic acid esters, commonly known as tosylates, are pivotal functional groups in organic chemistry. They are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering them indispensable for the construction of complex molecular architectures.[1][2] The conversion of a primary alcohol, such as (tetrahydrofuran-3-yl)methanol, into its corresponding tosylate enhances its reactivity, enabling a broader range of subsequent chemical transformations. The tetrahydrofuran moiety is a common scaffold in many biologically active molecules and approved pharmaceuticals, making its functionalized derivatives, like the target molecule of this protocol, of significant interest in medicinal chemistry.

This application note details a robust and reliable protocol for the tosylation of (tetrahydrofuran-3-yl)methanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Chemical Principles and Reaction Mechanism

The tosylation of an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom of p-toluenesulfonyl chloride.[1] The alcohol oxygen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][3]

The overall reaction is as follows:

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion. The protonated tosyl ester is then deprotonated by the base to yield the final product and the hydrochloride salt of the base.

It is crucial to note that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the tosylation process, as the C-O bond of the alcohol is not broken.[1][4]

Reaction Mechanism Diagram

Caption: Mechanism of alcohol tosylation.

Experimental Protocol

This protocol is adapted from general procedures for the tosylation of primary alcohols.[3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| (Tetrahydrofuran-3-yl)methanol | C₅H₁₀O₂ | 102.13 | - | 186-187 | 1.053 | Irritant |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 69-71 | 146 (15 mmHg) | 1.337 | Corrosive, Lachrymator, Moisture Sensitive |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | -42 | 115 | 0.982 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen, Irritant |

| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 | Flammable, Peroxide former |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - | - | ~1.0 | Corrosive |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | ~1.0 | Irritant |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | ~1.2 | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | 2.66 | - |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add (tetrahydrofuran-3-yl)methanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (10 volumes, e.g., 10 mL per gram of alcohol).

-

Add anhydrous pyridine (1.5 eq.) to the solution.

-

-

Addition of Tosyl Chloride:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) in portions, ensuring the temperature remains below 5 °C. The tosyl chloride is a solid, so it should be added carefully to avoid clumping.

-

-

Reaction:

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 4-12 hours.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold water (5 volumes).

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 5 volumes) to remove excess pyridine.

-

Saturated aqueous NaHCO₃ solution (1 x 5 volumes) to neutralize any remaining acid.

-

Brine (1 x 5 volumes) to remove residual water.[3]

-

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-